Cas no 1704945-59-4 ((3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid)

(3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid
- 1704945-59-4
- EN300-1286633
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4,5-dibromofuran-2-yl)propanoic acid
-
- インチ: 1S/C15H13Br2NO5/c16-10-6-12(23-14(10)17)11(7-13(19)20)18-15(21)22-8-9-4-2-1-3-5-9/h1-6,11H,7-8H2,(H,18,21)(H,19,20)/t11-/m1/s1
- InChIKey: VLPCBKUPCJFYFY-LLVKDONJSA-N
- SMILES: BrC1=C(OC(=C1)[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1)Br
計算された属性
- 精确分子量: 446.91400g/mol
- 同位素质量: 444.91605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 7
- 複雑さ: 417
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.8Ų
- XLogP3: 3.3
(3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1286633-1000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4,5-dibromofuran-2-yl)propanoic acid |
1704945-59-4 | 1000mg |
$699.0 | 2023-10-01 | ||
Enamine | EN300-1286633-50mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4,5-dibromofuran-2-yl)propanoic acid |
1704945-59-4 | 50mg |
$587.0 | 2023-10-01 | ||
Enamine | EN300-1286633-250mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4,5-dibromofuran-2-yl)propanoic acid |
1704945-59-4 | 250mg |
$642.0 | 2023-10-01 | ||
Enamine | EN300-1286633-10000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4,5-dibromofuran-2-yl)propanoic acid |
1704945-59-4 | 10000mg |
$3007.0 | 2023-10-01 | ||
Enamine | EN300-1286633-100mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4,5-dibromofuran-2-yl)propanoic acid |
1704945-59-4 | 100mg |
$615.0 | 2023-10-01 | ||
Enamine | EN300-1286633-2500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4,5-dibromofuran-2-yl)propanoic acid |
1704945-59-4 | 2500mg |
$1370.0 | 2023-10-01 | ||
Enamine | EN300-1286633-5000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4,5-dibromofuran-2-yl)propanoic acid |
1704945-59-4 | 5000mg |
$2028.0 | 2023-10-01 | ||
Enamine | EN300-1286633-1.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4,5-dibromofuran-2-yl)propanoic acid |
1704945-59-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1286633-500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4,5-dibromofuran-2-yl)propanoic acid |
1704945-59-4 | 500mg |
$671.0 | 2023-10-01 |
(3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid 関連文献
-
1. Book reviews
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
8. Back matter
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
(3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acidに関する追加情報
Introduction to (3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic Acid (CAS No. 1704945-59-4)
The compound (3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid, identified by its CAS number 1704945-59-4, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. Its unique structural features, particularly the presence of a chiral center and functional groups such as the benzyloxy carbonyl and dibromofuran moiety, contribute to its intriguing chemical and biological properties.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways with high specificity and efficacy. The structure of (3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid suggests that it may have the potential to interact with biological targets in a manner that could lead to therapeutic benefits. The presence of the dibromofuran group, for instance, is known to enhance binding affinity and selectivity, which are critical factors in drug design. This feature, combined with the chiral center at the third position of the propanoic acid chain, makes this compound a valuable candidate for further investigation.
The benzyloxy carbonyl group is another notable feature of this compound. This moiety is commonly found in many pharmacologically active molecules and is known for its stability and ability to protect amino groups during synthesis. The combination of these functional groups in (3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid suggests that it may exhibit a range of biological activities, including those related to enzyme inhibition and receptor binding. These properties make it an attractive candidate for further exploration in drug discovery pipelines.
Recent studies have highlighted the importance of chiral molecules in pharmaceutical development. Chirality refers to the property of a molecule having a non-superimposable mirror image, which can lead to significant differences in biological activity. The (R)-configuration at the chiral center in (3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid is particularly noteworthy, as it may confer specific biological effects that are not observed with its enantiomer. This aspect has prompted researchers to investigate the compound's potential as a lead molecule for the development of new drugs.
The dibromofuran moiety is another key structural feature that has been extensively studied in recent years. This group has been shown to enhance binding interactions with biological targets due to its ability to form multiple hydrogen bonds and hydrophobic interactions. In addition, the bromine atoms can serve as handles for further chemical modifications, allowing researchers to fine-tune the properties of the compound for specific applications. These features make (3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid a versatile scaffold for drug discovery.
In terms of synthetic chemistry, the preparation of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the chiral center through asymmetric catalysis or resolution techniques. Subsequent steps involve introducing the benzyloxy carbonyl group and the dibromofuran moiety, which often require specialized reagents and conditions. Despite these challenges, the synthetic pathways developed for this compound provide valuable insights into methods for constructing complex organic molecules with potential therapeutic applications.
The biological evaluation of (3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid has revealed several interesting findings. Initial studies have shown that this compound exhibits inhibitory activity against certain enzymes and receptors relevant to various diseases. For example, it has been found to inhibit enzymes involved in inflammation and pain pathways, suggesting potential applications in treating conditions such as arthritis and neuropathic pain. Additionally, preliminary data indicate that this compound may have anti-cancer properties by interfering with key signaling pathways involved in tumor growth.
The structural features of this compound also make it an attractive candidate for developing novel imaging agents. The presence of both fluorescent and paramagnetic moieties allows for its use in techniques such as fluorescence microscopy and magnetic resonance imaging (MRI). These applications could be particularly useful in diagnostic settings where high-resolution imaging is required for early detection and monitoring of diseases.
Furthermore, the stability and solubility profile of (3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid make it suitable for formulation into various drug delivery systems. Researchers have explored its use in solid-state formulations such as tablets and capsules, as well as in liquid formulations like injectables and solutions. These formulations can be tailored to achieve specific release profiles and improve bioavailability, which are critical factors in determining the clinical efficacy of a drug.
In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid (CAS No. 1704945-59-4) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, including the chiral center、benzyloxy carbonyl group、and dibromofuran moiety,make it an attractive candidate for further investigation into various therapeutic applications。The compound's synthetic accessibility、biological activity、and potential for formulation into diverse drug delivery systems underscore its importance as a lead molecule in drug discovery pipelines。Future studies are warranted to fully elucidate its mechanisms of action、optimize its pharmacokinetic properties、and explore its clinical potential。
1704945-59-4 ((3R)-3-{(benzyloxy)carbonylamino}-3-(4,5-dibromofuran-2-yl)propanoic acid) Related Products
- 94443-88-6(bacopaside X)
- 2380699-35-2((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)
- 1806260-78-5(2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid)
- 862793-40-6(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)
- 1234692-85-3((R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid)
- 274-49-7(Imidazo[1,5-a]pyrazine)
- 103626-36-4(N-cyclopentyl-9H-purin-6-amine)
- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)
- 2229215-32-9(1-(4-bromo-2-methylphenyl)-2,2-difluorocyclopropan-1-amine)




